molecular formula C9H8BrNOS B8764358 5-Bromo-2-benzothiazoleethanol CAS No. 791614-74-9

5-Bromo-2-benzothiazoleethanol

Cat. No.: B8764358
CAS No.: 791614-74-9
M. Wt: 258.14 g/mol
InChI Key: FJIMNGQMCBWDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-benzothiazoleethanol is a useful research compound. Its molecular formula is C9H8BrNOS and its molecular weight is 258.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

791614-74-9

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

2-(5-bromo-1,3-benzothiazol-2-yl)ethanol

InChI

InChI=1S/C9H8BrNOS/c10-6-1-2-8-7(5-6)11-9(13-8)3-4-12/h1-2,5,12H,3-4H2

InChI Key

FJIMNGQMCBWDMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dry 100 mL flask, 2,2,6′,6′-tetra-methyl piperidine (0.56 g, 4 mmol) and 6 mL of THF was added and cooled to −78° C. Then n-BuLi (1.5 mL, 2.5M) was added rapidly, and the mixture of LiTMP was stirred for 3 hr. 5-Bromo-2-methyl-benzothiazole (0.75 g, 3.3 mmol) was added in solid form in to the reaction at −78° C., and after stirring for 4 hours at −78° C., 6 equivalents of para-formaldehyde was added to the reaction while stirring rapidly. The reaction was worked up by addition of sat. NH4Cl solution, and the reaction was extracted with CH2Cl2 dried, and concentrated in vacuo to give crude product, 1.02 g. The crude product was purified by flash chromatography, eluting with CH2Cl2, then with 20% MeOH/CH2Cl2 to elute the product. 1H NMR (400 MHz, CDCl3) d ppm 3.32 (t, J=5.76 Hz, 2 H) 4.11 (q, J=5.95 Hz, 2 H) 7.48 (dd, J=8.51, 1.92 Hz, 1 H) 7.70 (d, J=8.51 Hz, 1 H) 8.11 (d, J=1.92 Hz, 1 H)
[Compound]
Name
2,2,6′,6′-tetra-methyl piperidine
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

(5-Bromo-benzothiazol-2-yl)-acetic acid ethyl ester (1.25 g, 4.2 mmol) was dissolved in THF (20 mL) and EtOH (5 mL) under N2. Then 0.24 g of NaBH4 was dissolved in EtOH (3 mL) and added to the above solution. The reaction mixture was stirred at room temperature for 2 hours. After the completion the mixture was quenched with water and extracted with CH2Cl2. The aqueous layer was extracted again with more CH2Cl2. The combined methylene chloride layer was dried over anhydrous MgSO4 and filtered. Removal of solvent gave crude product with a yield of 1.11 g. The crude product was used directly in the next step.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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